molecular formula C32H37N3O6Si B133527 5-Abbit CAS No. 140451-85-0

5-Abbit

Cat. No. B133527
CAS RN: 140451-85-0
M. Wt: 587.7 g/mol
InChI Key: AXEKMGCVLKEUAT-LLXYUCGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Abbit is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and agriculture. This compound is a derivative of 5-aminolevulinic acid (ALA), which is a precursor of heme biosynthesis. 5-Abbit has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 5-Abbit is not fully understood. However, it is known to be involved in heme biosynthesis, which is essential for the function of many proteins in the body. It has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
5-Abbit has been shown to have various biochemical and physiological effects. It has been shown to increase the production of heme-containing proteins, such as cytochromes and hemoglobins. It has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, 5-Abbit has been shown to have anti-inflammatory properties, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Abbit in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and is stable for long periods, making it a suitable candidate for industrial production. However, one limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many future directions for research on 5-Abbit. One direction is to investigate its potential use as a photosensitizer for PDT in cancer treatment. Another direction is to explore its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, 5-Abbit could be investigated for its potential use as a natural herbicide in agriculture. Finally, further studies could be conducted to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 5-Abbit involves the reaction of 5-Abbit with a specific reagent under controlled conditions. The resulting product is a stable compound that can be purified using various chromatographic techniques. The synthesis process is relatively simple and can be scaled up for industrial production.

Scientific Research Applications

5-Abbit has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its use as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, 5-Abbit has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the biotechnology industry, 5-Abbit has been used as a substrate for the production of heme-containing proteins. It has also been investigated for its potential use in the production of biofuels and other bioproducts.
In agriculture, 5-Abbit has been shown to increase plant growth and yield. It has also been investigated for its potential use as a natural herbicide.

properties

CAS RN

140451-85-0

Product Name

5-Abbit

Molecular Formula

C32H37N3O6Si

Molecular Weight

587.7 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-5-[(1S)-1-azido-2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate

InChI

InChI=1S/C32H37N3O6Si/c1-31(2,3)42(23-17-11-7-12-18-23,24-19-13-8-14-20-24)37-21-25(34-35-33)26-27(28-30(39-26)41-32(4,5)40-28)38-29(36)22-15-9-6-10-16-22/h6-20,25-28,30H,21H2,1-5H3/t25-,26+,27+,28+,30+/m0/s1

InChI Key

AXEKMGCVLKEUAT-LLXYUCGHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@H](CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

SMILES

CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)C

synonyms

5-ABBIT
5-azido-3-O-benzoyl-6-O-tert-butyldiphenylsilyl-5-deoxy-1,2-O-isopropylidene talofuranose

Origin of Product

United States

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